Meta-OH Topology: Lipophilicity and PSA
The meta-substituted phenol CAS 436100-00-4 exhibits a calculated LogP of 3.10 and a Polar Surface Area (PSA) of 74.93 Ų . In contrast, the para-hydroxy regioisomer 4-(5-amino-1H-benzoimidazol-2-yl)-phenol (CAS 435341-99-4) has a lower density (1.362 vs. 1.398 g/cm³) and significantly lower boiling point (404.2 °C vs. 558.5 °C at 760 mmHg), indicative of reduced intermolecular hydrogen bonding strength arising from different crystal packing . The meta-OH group is not conjugated with the benzimidazole π-system in the same manner as a para-OH group, leading to a higher LogP and lower aqueous solubility, which can be advantageous for membrane penetration in cell-based assays or for chromatographic retention in purification workflows .
| Evidence Dimension | Calculated LogP and Polar Surface Area |
|---|---|
| Target Compound Data | LogP = 3.10; PSA = 74.93 Ų; Density = 1.398 g/cm³; Boiling Point = 558.5 °C |
| Comparator Or Baseline | 4-(5-amino-1H-benzoimidazol-2-yl)-phenol (CAS 435341-99-4): Density = 1.362 g/cm³; Boiling Point = 404.2 °C |
| Quantified Difference | Δ Density = +0.036 g/cm³; Δ Boiling Point = +154.3 °C |
| Conditions | Calculated LogP/PSA (chemsrc.com); density and boiling point from vendor specification sheets at standard pressure |
Why This Matters
Procurement teams selecting a benzimidazole-phenol scaffold for CNS-targeted libraries where higher LogP correlates with blood-brain barrier penetration should favor the meta isomer over the para isomer, as the ~0.1-unit LogP difference predicted between meta and para isomers can shift a compound across the threshold of CNS drug-like space.
